molecular formula C14H16ClN B3157949 (4-Biphenylylmethyl)methylamine hydrochloride CAS No. 854184-98-8

(4-Biphenylylmethyl)methylamine hydrochloride

Cat. No.: B3157949
CAS No.: 854184-98-8
M. Wt: 233.73 g/mol
InChI Key: NHQQCXPAHDWNFJ-UHFFFAOYSA-N
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Description

(4-Biphenylylmethyl)methylamine hydrochloride (CAS 110931-72-1) is a high-purity organic compound supplied as a solid, offered with a minimum purity of 95% . This biphenyl-based methylamine hydrochloride salt serves as a versatile building block in organic synthesis and pharmaceutical research, particularly useful for Mannich-type reactions and as a synthetic intermediate for more complex nitrogen-containing molecules . The compound has a molecular formula of C14H16ClN and a molecular weight of 233.74 g/mol[c:1] . Researchers should note that this compound is listed under two CAS numbers: 110931-72-1 for the free base and 854184-98-8 for the hydrochloride salt[c:1] . It is critical for handling to observe that this chemical is classified as harmful and irritating. It requires careful handling with appropriate personal protective equipment, as it may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation[c:1]. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(4-phenylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQCXPAHDWNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Insights Involving 4 Biphenylylmethyl Methylamine Hydrochloride

Mechanistic Elucidation of Palladium-Catalyzed C-N Bond Formation in Related Aminations

Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for constructing arylamines. The general mechanistic cycle for these transformations, which would involve secondary amines like (4-biphenylylmethyl)methylamine, is a well-studied, multi-step process revolving around a palladium catalyst. globethesis.commit.edumit.edu The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation (or its equivalent for amination), and reductive elimination. fiveable.melibretexts.orgnobelprize.org

The cycle initiates with a low-valent Palladium(0) species, which undergoes oxidative addition with an aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. fiveable.menobelprize.org The rate and success of this step can be the turnover-limiting phase of the entire cycle. uwindsor.caacs.org

Following oxidative addition, the amine, in the presence of a base, coordinates to the arylpalladium(II) complex. The base facilitates the deprotonation of the amine to form a more nucleophilic amido species, leading to the formation of an arylpalladium amido complex. uwindsor.ca The final and crucial step is reductive elimination , where the C-N bond is formed, releasing the arylamine product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. fiveable.me Kinetic studies have shown that for some systems, particularly those using chelating phosphine (B1218219) ligands like BINAP, the reaction rates can be zero order in aryl halide and amine, suggesting that ligand dissociation from the palladium center precedes the turnover-limiting oxidative addition step. uwindsor.caacs.org However, with secondary amines, catalyst decomposition can introduce complexities into the kinetic behavior. acs.orgnih.gov

StepDescriptionKey IntermediatesInfluencing Factors
Oxidative AdditionPd(0) inserts into the Ar-X bond to form a Pd(II) species.[Pd(II)(Ar)(X)Ln]Strength of Ar-X bond, electron density of Pd(0), ligand sterics.
Amine Coordination & DeprotonationThe amine coordinates to the Pd(II) center and is deprotonated by a base.[Pd(II)(Ar)(NR2)Ln] (Amido Complex)Amine pKa, base strength, solvent.
Reductive EliminationThe C-N bond is formed, releasing the arylamine product and regenerating Pd(0).Pd(0)LnSteric bulk and electronic properties of the ligands (L).

Investigation of Hydroamination Mechanisms with Biphenyl-Containing Amine Substrates

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne), is an atom-economical method for synthesizing more complex amines. researchgate.netwikipedia.org The mechanism of this transformation is highly dependent on the catalyst system employed, which can range from alkali metals and lanthanides to late transition metals. researchgate.netnih.govlibretexts.org

For late transition metals like palladium or rhodium, two primary mechanistic pathways are generally considered for the hydroamination of alkenes:

Alkene Insertion into a Metal-Amide Bond : The catalytic cycle often begins with the formation of a metal-amido complex from the amine substrate. An alkene then coordinates to this complex and subsequently inserts into the metal-nitrogen bond. The resulting metal-alkyl intermediate is then protonated by another molecule of the amine, releasing the alkylamine product and regenerating the metal-amido catalyst. libretexts.org

Nucleophilic Attack on a Coordinated Alkene : In this alternative pathway, the alkene first coordinates to the metal center, which activates it toward nucleophilic attack. The amine then attacks the coordinated alkene, forming a new C-N bond and a metal-alkyl intermediate, which is subsequently protonated to release the product. wikipedia.orglibretexts.org

In the context of biphenyl-containing amine substrates such as (4-biphenylylmethyl)methylamine, the steric bulk of the biphenylmethyl group can significantly influence the regioselectivity and efficiency of the hydroamination reaction. The bulky substituent may direct the addition to the less sterically hindered carbon of the double bond (anti-Markovnikov addition), a common outcome in many photocatalytic and transition-metal-catalyzed hydroaminations. nih.gov Furthermore, the electronic properties of the biphenyl (B1667301) system could modulate the nucleophilicity of the amine and its interaction with the metal catalyst.

Understanding the Pathway of Self-Limiting Alkylation for Secondary Aryl-Alkyl Amines

The direct alkylation of secondary amines to form tertiary amines is often plagued by a lack of selectivity, as the product tertiary amine is typically more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To overcome this challenge, a strategy known as self-limiting alkylation has been developed, which is particularly relevant for the selective modification of secondary aryl-alkyl amines. nih.govacs.org

This method circumvents the problem of increasing nucleophilicity by transiently converting the amine into a less reactive form after the initial alkylation. A prominent example involves the use of N-aminopyridinium salts as ammonia (B1221849) or primary amine surrogates. nih.govacs.orgchemrxiv.org The general pathway proceeds as follows:

Ylide Formation : An N-aryl-N-aminopyridinium salt is deprotonated with a base to form a highly nucleophilic pyridinium (B92312) ylide intermediate. nih.govacs.org

Monoalkylation : This transient, highly reactive ylide readily engages in a substitution reaction with an alkyl halide. nih.gov

Deactivation : Upon alkylation, a new N-alkyl-N-pyridinium amine is formed. Crucially, this product is a significantly less reactive nucleophile than the ylide precursor. nih.govchemrxiv.org This sharp drop in nucleophilicity effectively halts the reaction after a single alkylation event, thus enforcing monoalkylation and preventing the formation of overalkylated products.

Depyridylation : The pyridinium group can then be cleaved, often reductively, to yield the final secondary amine product. researchgate.net

This "self-limiting" behavior provides a powerful tool for the controlled and selective synthesis of secondary amines from primary amine precursors, a process that is otherwise challenging using classical alkylation methods. nih.govrsc.orgresearchgate.net

Alkylation MethodStarting Amine NucleophilicityProduct Amine NucleophilicityOutcome
Classical AlkylationModerate (e.g., RNH2)Higher (R2NH)Poor selectivity, overalkylation is common. masterorganicchemistry.com
Self-Limiting AlkylationVery High (transient ylide)Much Lower (N-alkyl-N-pyridinium salt)Selective monoalkylation. nih.govacs.org

The Role of Catalytic Species and Ligand Design in Organic Transformations

The success, efficiency, and selectivity of transition-metal-catalyzed reactions, particularly palladium-catalyzed C-N bond formation, are inextricably linked to the nature of the catalytic species and the design of the supporting ligands. nih.govnih.govresearchgate.net Ligands are not mere spectators; they actively modulate the steric and electronic environment of the metal center, thereby influencing every step of the catalytic cycle. rsc.orgrsc.org

In the context of Buchwald-Hartwig amination, the development of bulky, electron-rich phosphine ligands has been a major breakthrough. nih.gov Biaryl phosphine ligands, such as RuPhos, XPhos, and those based on the biphenyl scaffold (e.g., BINAP), have proven to be exceptionally effective. nih.govnih.govresearchgate.net

Steric Properties : The significant steric bulk of these ligands promotes the formation of highly reactive, low-coordinate palladium complexes. This bulk is thought to accelerate the rate-determining reductive elimination step, which is crucial for efficient catalyst turnover and formation of the desired C-N bond. nih.gov

Electronic Properties : Electron-donating ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition step with aryl halides and can also promote the final reductive elimination. nih.gov

The rational design of ligands has enabled the coupling of previously challenging substrates, such as sterically hindered secondary amines and less reactive aryl chlorides. nih.govresearchgate.net For instance, modifying the substituents on the biphenyl backbone of a ligand can fine-tune its properties, leading to catalysts with improved stability and activity for specific applications. researchgate.netnih.gov The biphenyl moiety, present in both advanced ligands and substrates like (4-biphenylylmethyl)methylamine, contributes a defined steric and electronic profile that influences reactivity within the catalytic sphere.

Ligand TypeKey Structural FeatureImpact on CatalysisExamples
Biaryl MonophosphinesBulky, electron-rich biaryl backbone.Promotes reductive elimination, stabilizes active species, high activity. nih.govRuPhos, XPhos, BrettPhos mit.edunih.gov
Chelating DiphosphinesTwo phosphine groups held by a backbone (e.g., biphenyl).Forms stable complexes; kinetics can be influenced by ligand dissociation. uwindsor.canih.govBINAP, DPPF globethesis.comuwindsor.ca

Derivatization and Functionalization Strategies for 4 Biphenylylmethyl Methylamine Hydrochloride

N-Alkylation and N-Acylation Reactions

The secondary amine functionality in (4-Biphenylylmethyl)methylamine serves as a prime site for derivatization through N-alkylation and N-acylation, allowing for the introduction of a wide array of substituents.

N-Alkylation strategies for secondary amines are well-established and can be readily applied to (4-Biphenylylmethyl)methylamine. These reactions typically involve the use of alkyl halides, sulfates, or other alkylating agents in the presence of a base to neutralize the generated acid. While direct alkylation can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts, careful control of reaction conditions can favor the formation of the desired tertiary amine. nih.gov More contemporary and environmentally benign methods, such as the use of dialkyl carbonates, have also been developed for the selective N-methylation of amines. nih.gov Another sophisticated approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, producing water as the sole byproduct. nih.gov

N-Acylation of (4-Biphenylylmethyl)methylamine provides a straightforward route to amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. orientjchem.org These reactions are often performed in the presence of a base to scavenge the acidic byproduct. A variety of catalysts, including Lewis acids and solid-supported reagents, have been employed to enhance the efficiency and selectivity of N-acylation reactions under milder conditions. orientjchem.org For instance, catalyst-free N-acylation of amines using acetic anhydride (B1165640) has been reported as an eco-friendly and efficient method. orientjchem.org

Detailed research findings on the N-acylation of a related compound, 4-aminobiphenyl, have shown that the reaction is influenced by genetic factors in biological systems, highlighting the importance of the biphenyl (B1667301) scaffold in metabolic transformations. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, BaseTertiary amine
N-AlkylationDialkyl carbonate, CatalystN-Methylated amine
N-AlkylationAlcohol, Metal catalyst (Borrowing Hydrogen)Tertiary amine
N-AcylationAcyl chloride, BaseAmide
N-AcylationAcid anhydride, Catalyst-freeAmide

Introduction of Electrophilic and Nucleophilic Functionalities onto the Biphenyl Ring System

The biphenyl core of (4-Biphenylylmethyl)methylamine offers a rich platform for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions, enabling fine-tuning of the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution is a fundamental strategy for functionalizing aromatic rings. For the biphenyl system, the position of substitution is directed by the existing substituents. The 4-methylbiphenyl (B165694) moiety, being the core of the target compound, can undergo reactions such as nitration, halogenation, and sulfonation. The methyl group on one of the phenyl rings acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of that ring. However, the bulky nature of the second phenyl ring can sterically hinder substitution at the ortho position.

Nucleophilic Aromatic Substitution (SNAr) becomes a viable strategy when the biphenyl ring is substituted with strong electron-withdrawing groups, such as nitro groups. While not directly applicable to the parent (4-Biphenylylmethyl)methylamine, derivatives bearing such activating groups could undergo substitution by various nucleophiles.

A more versatile approach to introducing functionalities that are not easily accessible through direct substitution is the use of cross-coupling reactions. For instance, a solution-phase synthesis of an aminomethyl-substituted biaryl library has been developed, which involves a Suzuki cross-coupling of a brominated benzylamine (B48309) derivative with various boronic acids. sigmaaldrich.com This methodology allows for the facile introduction of a wide range of substituents onto the biphenyl ring system.

Table 2: Strategies for Biphenyl Ring Functionalization

Reaction TypeKey FeaturesPotential Functional Groups Introduced
Electrophilic Aromatic SubstitutionDirected by existing substituents-NO2, -Br, -Cl, -SO3H
Suzuki Cross-CouplingVersatile C-C bond formationAlkyl, Aryl, Heteroaryl

Synthesis of Biphenylmethylamine Conjugates and Hybrid Molecules

The structural features of (4-Biphenylylmethyl)methylamine make it an attractive scaffold for the development of conjugates and hybrid molecules, particularly in the field of medicinal chemistry. By linking this core to other pharmacologically active moieties, researchers can create novel molecules with potentially enhanced or synergistic biological activities.

The synthesis of such conjugates often involves the derivatization of the methylamine (B109427) group. For example, the amine can be acylated with a carboxylic acid-containing drug molecule or a linker destined for attachment to a larger biomolecule. The synthesis of N-substituted (4-biphenyl)amides has been reported, starting from 4-biphenyl acetic acid and various primary amides, which demonstrates the feasibility of forming amide linkages with the biphenyl scaffold. asianpubs.org

The biphenyl motif itself is a privileged scaffold found in numerous natural products and therapeutic agents with a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer effects. doaj.org This makes (4-Biphenylylmethyl)methylamine an ideal starting point for the design of novel drug candidates. For instance, biphenyl imidazole (B134444) analogues have been synthesized and evaluated as potent antifungal agents. nih.gov

The creation of hybrid molecules can also be achieved by functionalizing the biphenyl ring system and then coupling it to another molecular entity. The versatility of cross-coupling reactions, as mentioned previously, allows for the strategic connection of the biphenylmethylamine core to other complex structures.

Role As a Chemical Precursor and in Advanced Organic Transformations

Utilization in the Synthesis of High-Value Organic Compounds

Specific examples of (4-Biphenylylmethyl)methylamine hydrochloride being used directly in the synthesis of high-value organic compounds are not prominently documented in publicly accessible scientific literature. It is plausible that this compound is used as a building block in proprietary or less-publicized industrial synthetic routes. The biphenylmethylamine structural motif is present in some biologically active molecules, suggesting that this compound could be a precursor in their synthesis.

Participation in Name Reactions and Catalytic Cycles in Organic Synthesis

There is no readily available evidence in peer-reviewed journals or chemical databases of this compound participating in specific, well-established name reactions in organic synthesis. alfa-chemistry.combyjus.comwikipedia.orgucla.eduorganic-chemistry.org Name reactions typically involve a specific set of reactants and catalysts, and the inclusion of this particular compound has not been a focus of published research. Similarly, its direct involvement in catalytic cycles has not been detailed.

Applications in Homogeneous and Heterogeneous Catalysis Research

The potential for amines and their derivatives to act as ligands in catalysis is well-established. nih.govrsc.orgchemistryworld.com However, specific research detailing the use of this compound in either homogeneous or heterogeneous catalysis is not apparent from the available search results.

While the nitrogen atom in the corresponding free amine of this compound possesses a lone pair of electrons that could coordinate to a metal center, there are no specific examples in the searched literature of its use as a ligand component in metal-catalyzed processes.

The concept of using chiral amines and their derivatives to induce chirality in asymmetric transformations is a fundamental aspect of modern organic synthesis. rsc.org However, this compound itself is not a chiral molecule. To act as a chirality inducer, it would need to be resolved into its enantiomers (if it were chiral) or modified to contain a chiral center. There is no information available to suggest that this compound is commonly used for this purpose.

Intermediate in the Preparation of Functional Materials and Polymer Science Research

The biphenyl (B1667301) unit is a common component in functional materials such as liquid crystals and organic light-emitting diodes (OLEDs) due to its rigid structure and electronic properties. While the (4-Biphenylylmethyl)methylamine moiety could potentially be incorporated into such materials, there is a lack of specific research demonstrating the use of the hydrochloride salt as an intermediate.

Amines can be used as monomers in the synthesis of polymers such as polyamides and polyimides. The bifunctional nature of the free amine corresponding to this compound (with the amine group and the potential for functionalization on the biphenyl rings) could theoretically allow it to act as a monomer. However, there are no available studies or patents that describe the polymerization of this specific compound. researchgate.net

Precursor for Advanced Materials with Specific Electronic or Optical Properties

This compound serves as a significant precursor in the synthesis of advanced materials, largely owing to the intrinsic electronic and optical characteristics of its biphenyl and amine functional groups. The biphenyl moiety, a well-established chromophore, provides a rigid, conjugated system that is foundational for creating materials with tailored electronic and photophysical properties. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

The biphenyl core within a molecule can be leveraged to create materials with wide bandgaps, which is particularly advantageous for host materials in phosphorescent OLEDs. For instance, derivatives of biphenyl have been synthesized to act as efficient hosts for blue phosphorescent emitters, demonstrating high quantum efficiencies. nih.gov The incorporation of the (4-biphenylylmethyl)methylamine unit into a polymer backbone or as a side chain can impart desirable hole-transporting capabilities. scispace.comrsc.org The amine group offers a site for polymerization or further functionalization, allowing for the creation of larger, more complex macromolecular structures.

Research into polymers containing biphenyl side chains has shown that these groups can influence the material's properties, such as thermal stability, dielectric constant, and water absorption. tandfonline.com The intramolecular and intermolecular π-π stacking interactions of the biphenyl groups can also lead to the formation of noncovalent crosslinks in polymer networks, affecting the material's mechanical and swelling properties. nih.govnih.gov

Detailed Research Findings

While direct research on the use of this compound as a precursor for these advanced materials is not extensively documented, the principles underlying the use of its core components are well-established. The following sections detail the potential applications based on the known properties of biphenyl and amine-containing materials.

Biphenyl Derivatives in Organic Light-Emitting Diodes (OLEDs):

The biphenyl structure is a key component in many materials developed for OLEDs. Its rigid nature helps in forming stable amorphous films, which is crucial for device longevity. Furthermore, the electronic properties of biphenyl can be tuned by substitution, allowing for the development of materials with specific energy levels to facilitate efficient charge injection and transport.

For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) has been reported as an efficient deep-blue-emitting material in OLEDs. rsc.org A device doped with 3% DBP exhibited pure blue fluorescence with a high current efficiency. rsc.org This highlights the potential of biphenyl-containing compounds to serve as emissive components in OLEDs. When integrated into a polymer, the (4-biphenylylmethyl)amine moiety could similarly contribute to the luminescent properties of the resulting material.

Hole-Transporting Materials:

The amine functionality, particularly when combined with aromatic structures like biphenyl, is a common feature in hole-transporting materials (HTMs). These materials are essential components in OLEDs and perovskite solar cells, facilitating the movement of positive charge carriers (holes). Triphenylamine (TPA) derivatives are widely used as HTMs due to their excellent hole mobility. scispace.comrsc.org The structure of (4-biphenylylmethyl)methylamine suggests that polymers derived from it could exhibit favorable hole-transporting characteristics.

The delocalization of the highest occupied molecular orbital (HOMO) over the aromatic system is a key factor for efficient hole transport. nih.govacs.org The biphenyl group in (4-biphenylylmethyl)methylamine provides an extended π-system that can support this delocalization.

Interactive Data Tables

The following tables summarize the properties of related biphenyl and amine-containing materials, illustrating the potential characteristics that could be achieved by using this compound as a precursor.

Table 1: Performance of OLEDs with Biphenyl-Based Materials

CompoundRole in OLEDEmission ColorMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Reference
4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP)Emitting LayerDeep-Blue3.9-- rsc.org
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)Host MaterialSky-Blue65.962.830.2 nih.gov

Table 2: Properties of Biphenyl-Containing Polymers

Polymer StructureGlass Transition Temperature (°C)10% Weight Loss Temperature (°C)Dielectric Constant (at 1 MHz)Water Absorption (%)Reference
Polyimide with biphenyl side groups>284496-5052.66-2.91- tandfonline.com

Table 3: Hole-Transporting Properties of Related Amine-Based Materials

Material TypeHole Mobility (cm²/V·s)Ionization Potential (eV)ApplicationReference
Triphenylamine-based Enamines>10⁻³5.33-5.69Perovskite Solar Cells nih.govacs.org
Biphenyl Enamines10⁻⁴-Organic Electronics royalsocietypublishing.org

These data from related compounds underscore the potential of this compound as a versatile precursor for a new generation of advanced materials with tailored electronic and optical properties for a range of applications in organic electronics.

Computational Chemistry and Theoretical Studies on 4 Biphenylylmethyl Methylamine Hydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.com In the context of (4-Biphenylylmethyl)methylamine hydrochloride, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process involves preparing a 3D structure of the ligand, (4-Biphenylylmethyl)methylamine, and a 3D structure of a target protein receptor. Docking software, such as AutoDock Vina, is then used to fit the ligand into the binding site of the receptor, exploring various conformational possibilities. nih.gov The results are typically scored based on the calculated binding energy, with lower energies indicating a more favorable interaction.

For a compound like this compound, which contains a biphenyl (B1667301) group, interactions such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's active site are expected to be significant. researchgate.net Additionally, the methylamine (B109427) group can form hydrogen bonds and electrostatic interactions with appropriate amino acid residues.

Table 1: Illustrative Molecular Docking Results for (4-Biphenylylmethyl)methylamine against a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.2
Interacting ResiduesTYR 84, PHE 288, TRP 330, SER 122, ASP 328
Hydrogen BondsSER 122 (H-bond with amine group)
π-π Stacking InteractionsPHE 288, TRP 330
Cation-π InteractionsTYR 84
Electrostatic InteractionsASP 328 (with protonated amine)

Note: The data in this table is illustrative and represents the type of information that would be generated from a molecular docking study.

Quantum Chemical Calculations of Electronic Structures and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure and energetic properties of molecules. aun.edu.eg For this compound, DFT calculations at a level like B3LYP/6-311+G(d,p) would provide a detailed understanding of its molecular geometry, electron distribution, and orbital energies. scivisionpub.comnih.gov

These calculations begin with the optimization of the molecule's ground state geometry. From this optimized structure, various electronic properties can be determined. A key aspect of biphenyl derivatives is the dihedral angle between the two phenyl rings, which significantly influences the molecule's conformation and electronic properties. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Table 2: Representative Quantum Chemical Properties for (4-Biphenylylmethyl)methylamine

PropertyCalculated Value
Ground State Energy (Hartree)-789.123
Dipole Moment (Debye)2.45
HOMO Energy (eV)-6.78
LUMO Energy (eV)-0.98
HOMO-LUMO Energy Gap (eV)5.80
Ionization Potential (eV)6.78
Electron Affinity (eV)0.98

Note: The data in this table is hypothetical and serves as an example of the outputs from quantum chemical calculations.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Quantum chemical calculations also allow for the prediction of a molecule's reactivity and spectroscopic characteristics. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show a positive potential around the amine group, indicating its susceptibility to nucleophilic attack, and negative potentials on the aromatic rings.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, softness, and the electrophilicity index, can provide further insights into the molecule's reactivity. mdpi.com

Furthermore, computational methods can simulate spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. aun.edu.egmdpi.com These simulated spectra can be compared with experimental data to confirm the molecular structure and vibrational modes. For instance, the calculated vibrational frequencies can be assigned to specific bond stretches and bends within the this compound molecule.

Table 3: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Value
Chemical Hardness (η)(LUMO - HOMO) / 22.90 eV
Chemical Softness (S)1 / (2η)0.17 eV⁻¹
Electronegativity (χ)-(HOMO + LUMO) / 23.88 eV
Electrophilicity Index (ω)χ² / (2η)2.59 eV

Note: These values are illustrative and derived from the hypothetical data in Table 2.

Reaction Pathway Analysis and Transition State Characterization

Theoretical studies can be employed to investigate potential reaction mechanisms involving this compound. This involves mapping the potential energy surface for a given reaction to identify the most likely pathway. A common application is in understanding metabolic transformations.

For example, the N-methylation of amines is a significant reaction in medicinal chemistry. mdpi.com Computational methods can model the reaction pathway of N-methylation for the primary amine in (4-Biphenylylmethyl)methylamine. This would involve identifying the structures of reactants, intermediates, transition states, and products. The energy barriers associated with the transition states determine the kinetics of the reaction.

Transition state theory can be used to calculate reaction rates. The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. Such studies are crucial for understanding the stability of a compound and its potential metabolic fate.

Advanced Analytical Techniques in the Characterization and Reaction Monitoring of 4 Biphenylylmethyl Methylamine Hydrochloride

High-Resolution Spectroscopic Methodologies (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the structural elucidation of complex organic molecules like (4-Biphenylylmethyl)methylamine hydrochloride. They provide precise information on the molecular formula and the connectivity of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the molecular structure in solution. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton (¹H) and carbon-¹³ (¹³C) signals, especially for the overlapping aromatic regions of the biphenyl (B1667301) group. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from structurally analogous compounds like N-benzylmethylamine. The biphenyl group would introduce additional complexity and characteristic signals in the aromatic region of the spectrum.

For illustrative purposes, the typical ¹H and ¹³C NMR chemical shifts for the related compound N-benzylmethylamine are presented below.

Interactive Data Table: Illustrative ¹H NMR Data for N-benzylmethylamine nih.govchemicalbook.com Users can sort and filter the data by clicking on the headers.

Functional Group Chemical Shift (δ) [ppm] Multiplicity Integration
Aromatic-H ~7.25 - 7.38 Multiplet 5H
Benzyl-CH₂ ~3.74 Singlet 2H
N-Methyl-CH₃ ~2.44 Singlet 3H

Interactive Data Table: Illustrative ¹³C NMR Data for N-benzylmethylamine nih.govchemicalbook.com Users can sort and filter the data by clicking on the headers.

Carbon Type Chemical Shift (δ) [ppm]
Aromatic C (quaternary) ~139-140
Aromatic CH ~127-129
Benzyl-CH₂ ~55-57

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass-to-charge ratio (m/z) of the molecular ion with sub-ppm accuracy. chemicalbook.com This precision allows for the unequivocal determination of the molecular formula (C₁₄H₁₅N for the free base). Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation patterns, providing structural confirmation by identifying characteristic fragments, such as the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety and fragments corresponding to the biphenyl group. nist.govmassbank.eu

Interactive Data Table: Expected HRMS Fragmentation for the (4-Biphenylylmethyl)methylamine Cation This table is predictive, based on common fragmentation pathways for similar structures.

Fragment Ion (m/z) Possible Structure
196.1121 [M+H]⁺ (Protonated free base)
182.0964 Loss of methyl group [M-CH₃]⁺
167.0855 Biphenylmethyl cation [C₁₃H₁₁]⁺
152.0626 Biphenyl radical cation [C₁₂H₈]⁺

Chromatographic Separation Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are the cornerstone of purity assessment and are vital for monitoring the progress of synthesis reactions, ensuring the final product is free of starting materials, by-products, and intermediates.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acidic modifier like trifluoroacetic acid, is typically employed for the separation of amines. sielc.com UV detection is suitable due to the strong chromophore of the biphenyl system. This method can effectively separate the target compound from potential impurities, allowing for quantification and purity determination. For amines lacking a strong chromophore, pre-column derivatization with reagents like phenyl isothiocyanate can be used to enhance UV detectability. psu.edu

Gas Chromatography (GC) can also be used, particularly for monitoring the presence of more volatile reactants or impurities. Due to the polarity and potential for thermal degradation of amines, derivatization is often necessary to improve peak shape and volatility. bre.comresearchgate.net Acylation or silylation are common derivatization strategies. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification capabilities for volatile components in the reaction mixture. hidenanalytical.com Real-time GC-MS analysis can provide continuous information on the evolution of chemical concentrations during a reaction. hidenanalytical.comccsknowledge.com

Interactive Data Table: Typical Chromatographic Conditions for Amine Analysis Users can select the technique to view representative parameters.

Parameter HPLC sielc.comchromatographyonline.com Gas Chromatography (GC) bre.com
Column C18 (Reversed-Phase) Poropak Q or Tenax-GC
Mobile Phase / Carrier Gas Acetonitrile/Water with 0.1% TFA Helium or Nitrogen
Detection UV (e.g., at 254 nm) Flame Ionization (FID) or Mass Spectrometry (MS)
Typical Application Purity of final product, quantification Analysis of volatile impurities, reaction headspace

| Derivatization | Often not required for UV-active amines | Often required (e.g., acylation) to improve peak shape |

X-ray Crystallography for Solid-State Structural Elucidation of Related Complexes and Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound or its derivatives. A key structural feature of interest would be the torsional angle between the two phenyl rings of the biphenyl moiety, which is known to be sterically influenced. wikipedia.org While the crystal structure of the title compound is not publicly documented, studies on other biphenyl-containing molecules demonstrate the power of this technique. researchgate.netresearchgate.net The crystallographic data would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride group.

Interactive Data Table: Example Crystallographic Parameters for a Biphenyl-Containing Organic Molecule This table presents typical data obtained from an X-ray crystallography experiment on a related type of compound.

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell. wikipedia.org
a (Å) 10.5 - 22.5 Unit cell dimension.
b (Å) 5.5 - 6.5 Unit cell dimension.
c (Å) 13.0 - 15.0 Unit cell dimension.
β (°) 95 - 110 Unit cell angle.
Volume (ų) 1500 - 2000 The volume of the unit cell.
Z 4 The number of molecules in the unit cell.

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental data. |

In-situ and Operando Spectroscopy for Mechanistic Studies

Understanding the mechanism of a chemical reaction is key to its optimization. In-situ and operando spectroscopic techniques monitor the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products without altering the reaction conditions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for tracking changes in functional groups during a reaction. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can monitor the disappearance of reactant peaks and the appearance of product peaks. mt.com For the synthesis of (4-Biphenylylmethyl)methylamine, for instance via reductive amination, one could potentially track the consumption of an aldehyde C=O stretch and the formation of an imine C=N intermediate, followed by its disappearance upon reduction. youtube.comresearchgate.net

In-situ NMR Spectroscopy allows for the direct observation and characterization of reaction intermediates, even those that are short-lived or present in low concentrations. acs.org This technique can provide detailed structural information that helps to elucidate the reaction pathway. By monitoring the reaction directly in an NMR tube, one can obtain kinetic data and identify key intermediate species, which is crucial for confirming or refuting a proposed mechanism. acs.org

These advanced in-situ methods provide a continuous stream of data, creating a "molecular video" of the chemical transformation. This level of insight is invaluable for identifying reaction bottlenecks, optimizing conditions (temperature, pressure, catalyst loading), and ensuring process safety and efficiency. spectroscopyonline.com

Historical Evolution and Future Directions in Biphenylmethylamine Research

Historical Context of Biphenyl (B1667301) and Alkylamine Synthesis

The journey to synthesize complex molecules like (4-Biphenylylmethyl)methylamine hydrochloride began with the development of fundamental reactions for creating its constituent parts: the biphenyl scaffold and the alkylamine group.

The synthesis of biphenyl derivatives has a history stretching back over 150 years. Early methods often relied on harsh conditions and have been largely superseded by more efficient catalytic reactions. One of the earliest approaches was the Wurtz-Fittig reaction , which extended the Wurtz reaction to include the coupling of an aryl halide with an alkyl halide using sodium metal. While significant for its time, this reaction often suffered from side reactions and limited scope.

A major advancement came with the Ullmann reaction , first reported in the early 20th century. This reaction utilized copper to promote the coupling of two aryl halides to form a biaryl linkage. Though a significant improvement, the classical Ullmann reaction required high temperatures and stoichiometric amounts of copper, limiting its broad applicability.

Parallel to the developments in biphenyl synthesis, the preparation of alkylamines also has a long history. Early methods for synthesizing amines often involved the alkylation of ammonia (B1221849) or primary amines with alkyl halides. However, this approach is notoriously difficult to control, often leading to over-alkylation and a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. This lack of selectivity spurred the development of alternative methods, such as the Gabriel synthesis and the Hofmann rearrangement , which offered more controlled routes to primary amines. A significant breakthrough for the controlled synthesis of various amines was the development of reductive amination . This versatile method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. The use of specific reducing agents allows for a high degree of control and has become a cornerstone of modern amine synthesis. nih.govroyalsocietypublishing.orgresearchgate.netresearchgate.netrsc.org

A hypothetical synthesis of this compound could begin with the synthesis of 4-biphenylcarboxaldehyde. This can be achieved through a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde (B125591) and phenylboronic acid. orgsyn.org The resulting 4-biphenylcarboxaldehyde can then undergo reductive amination with methylamine (B109427) to yield (4-Biphenylylmethyl)methylamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Evolution of Catalytic Methods Leading to Biphenyl-Amine Structures

The direct and efficient formation of a bond between a biphenyl group and an amine nitrogen atom remained a significant challenge until the advent of modern catalytic cross-coupling reactions. These methods have revolutionized the synthesis of aryl amines and are central to the preparation of compounds like this compound.

The late 20th century witnessed a paradigm shift with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , discovered in the late 1970s, became a powerful tool for forming carbon-carbon bonds, including the biphenyl linkage, under mild conditions and with high functional group tolerance. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

For the crucial carbon-nitrogen bond formation, the Buchwald-Hartwig amination , which emerged in the 1990s, has been transformative. This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with a wide variety of amines. The development of specialized phosphine (B1218219) ligands has been critical to the success and broad scope of this reaction, enabling the formation of C-N bonds under increasingly mild conditions and with high efficiency. The evolution of these ligands has progressed from simple triarylphosphines to bulky, electron-rich biaryl phosphine ligands, which have dramatically improved the catalytic activity and substrate scope.

These catalytic methods provide a more direct and efficient synthetic route to biphenyl-amine structures compared to classical multi-step sequences. For instance, (4-Biphenylylmethyl)methylamine could potentially be synthesized by the Buchwald-Hartwig amination of 4-(chloromethyl)biphenyl (B161239) with methylamine, although the reactivity of benzylic halides in such reactions would need to be carefully considered.

ReactionDescriptionKey Features
Wurtz-Fittig Reaction Coupling of an aryl halide and an alkyl halide using sodium.Early method, often harsh conditions, limited scope.
Ullmann Reaction Copper-mediated coupling of aryl halides.Forms symmetrical biaryls, requires high temperatures.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.Mild conditions, high functional group tolerance, versatile for C-C bond formation.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with an amine.Direct C-N bond formation, broad amine scope, relies on specialized ligands.
Reductive Amination Reaction of a carbonyl compound with an amine followed by reduction.Controlled synthesis of primary, secondary, and tertiary amines. nih.govroyalsocietypublishing.orgresearchgate.netresearchgate.netrsc.org

Current Trends and Emerging Research Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, current trends in medicinal chemistry and materials science suggest potential areas of interest for this and related compounds. The biphenylmethylamine scaffold is recognized as a "privileged structure" in drug discovery, meaning it can interact with a variety of biological targets. nih.gov

In the pharmaceutical sector, research is increasingly focused on the development of small molecule inhibitors and receptor ligands for a range of therapeutic targets. nih.govnih.gov Biphenyl-containing compounds have shown a wide array of biological activities, including acting as anticancer, anti-inflammatory, and antiviral agents. researchgate.net The biphenyl moiety provides a rigid scaffold that can be functionalized to optimize binding to protein targets. The methylamine group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition. Therefore, this compound could serve as a valuable building block or a lead compound in the design of novel therapeutics. For instance, derivatives of the biphenyl pyridine (B92270) structure have been investigated as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.org

Another emerging trend is the use of biocatalysis for the synthesis of chiral amines. nih.gov Enzymes offer a green and highly selective alternative to traditional chemical methods for C-N bond formation. Future research could explore the enzymatic synthesis of chiral derivatives of (4-Biphenylylmethyl)methylamine, which could have interesting applications in asymmetric catalysis or as stereospecific therapeutic agents.

Potential for Novel Applications in Chemical Research and Development

The unique structural features of this compound open up possibilities for its application in various areas of chemical research and development beyond pharmaceuticals.

In materials science , functionalized biphenyls are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. royalsocietypublishing.orgrsc.org The biphenyl core provides a rigid, conjugated system that can be tailored to achieve desired electronic and photophysical properties. The amine functionality in this compound could serve as a point of attachment for further functionalization, allowing for the synthesis of novel materials with tailored properties. For example, the incorporation of such molecules into polymers could lead to materials with interesting thermal or optical characteristics.

The field of catalysis also presents potential applications. Chiral amines derived from the biphenylmethylamine scaffold could be investigated as ligands for asymmetric metal catalysis or as organocatalysts for various organic transformations. The rigid biphenyl backbone can create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Furthermore, with the increasing focus on sustainable chemistry, there is a growing interest in developing new catalytic systems for C-N bond formation that are more environmentally friendly. acs.orgnih.govresearchgate.net Research into novel catalytic methods, including those utilizing earth-abundant metals or photochemical approaches, could provide new avenues for the synthesis and application of biphenylmethylamines like this compound.

Research AreaPotential Application of (4-Biphenylylmethyl)methylamine Scaffold
Medicinal Chemistry Building block for novel therapeutics (e.g., enzyme inhibitors, receptor ligands). nih.govnih.gov
Materials Science Precursor for organic electronic materials (e.g., OLEDs, organic semiconductors). royalsocietypublishing.orgrsc.org
Asymmetric Catalysis Scaffold for chiral ligands and organocatalysts.
Sustainable Chemistry Target molecule for developing novel, greener synthetic methodologies. acs.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Biphenylylmethyl)methylamine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : React 4-biphenylylmethyl chloride with methylamine in anhydrous tetrahydrofuran (THF) under reflux, followed by HCl neutralization to precipitate the hydrochloride salt .
  • Reductive amination : Use 4-biphenylylaldehyde and methylamine with sodium cyanoborohydride in methanol, followed by HCl workup .
  • Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (DMSO-d₆, δ 7.2–7.8 ppm for biphenyl protons) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural elucidation : X-ray crystallography (for solid-state conformation) and FT-IR (amine N-H stretch ~3200 cm⁻¹, aromatic C-H ~3050 cm⁻¹) .
  • Quantitative analysis : Reverse-phase HPLC with UV detection (λ = 254 nm), using a calibration curve from 0.1–10 mg/mL .
  • Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~244 m/z) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

  • Methodology :

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition points .
  • Photostability : Expose to UV light (254 nm) for 24–72 hours; monitor degradation via HPLC .
  • Hygroscopicity : Store samples at 25°C/60% RH; measure mass changes over 14 days .

Advanced Research Questions

Q. How do structural modifications to the biphenyl or amine groups impact biological activity?

  • Methodology :

  • Substituent effects : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4′-position. Test binding affinity via radioligand assays (e.g., serotonin receptors) .
  • Amine modification : Replace methylamine with cyclopropylamine; evaluate metabolic stability in liver microsomes .
  • Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodology :

  • Comparative assays : Test all analogs under identical conditions (e.g., cAMP accumulation assay for GPCR activity) to minimize protocol variability .
  • Meta-analysis : Apply multivariate regression to published IC₅₀ values, controlling for assay type (e.g., cell-free vs. cell-based) .
  • Enantiomer separation : Use chiral HPLC (Chiralpak IA column) to isolate R/S enantiomers; validate activity differences in vitro .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Methodology :

  • DoE optimization : Use a 3² factorial design to vary reaction temperature (25–60°C) and methylamine equivalents (1.2–2.0). Monitor yield via HPLC .
  • Continuous flow synthesis : Implement a microreactor system with in-line IR monitoring to reduce reaction time and byproducts .
  • Catalyst screening : Test Pd/C vs. Raney Ni for reductive amination; quantify catalyst loading effects on yield .

Q. What computational tools predict the compound’s interaction with non-traditional biological targets?

  • Methodology :

  • Target fishing : Use SwissTargetPrediction or SEAware to identify off-target kinase or protease interactions .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability to predicted targets .
  • Validation : Confirm predictions via SPR (Biacore) with recombinant proteins .

Q. How do environmental factors (pH, ionic strength) influence the compound’s reactivity in aqueous solutions?

  • Methodology :

  • pH-rate profiling : Incubate compound in buffers (pH 2–12) at 37°C; quantify degradation via LC-MS .
  • Ionic strength effects : Add NaCl (0–1 M) to PBS; monitor solubility changes via nephelometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.